molecular formula C27H23NO6 B2880418 7-(4-Ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866813-27-6

7-(4-Ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No. B2880418
CAS RN: 866813-27-6
M. Wt: 457.482
InChI Key: DJZDGFRWGLPHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one is a useful research compound. Its molecular formula is C27H23NO6 and its molecular weight is 457.482. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • New Approaches to 6-Oxoisoaporphine and Tetrahydroisoquinoline Derivatives : This study presents methods for synthesizing 6-oxoisoaporphine and tetrahydroisoquinoline derivatives, highlighting the versatility of quinolinone compounds in chemical synthesis (Sobarzo-Sánchez et al., 2010).
  • Practical and Large-Scale Synthesis of rac-(3S,4aR,10aR)-6-Methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic Acid Methyl Ester : This work discusses a scalable synthesis method for a quinoline derivative, indicating the compound's relevance in large-scale pharmaceutical production (Bänziger et al., 2000).

Chemical Properties and Reactions

  • A Convenient Synthesis of [1,2,3]Triazolo[1,5-a]quinoline : The paper details a synthesis route for triazoloquinoline, a structurally related compound, showcasing the chemical reactivity and potential applications of quinoline derivatives (Pokhodylo & Obushak, 2019).
  • Syntheses of 5H‐benzoxazolo[3,2‐a] quinolin‐5‐ones : This research explores the synthesis of benzoxazoloquinolinones, demonstrating the complex reactions and potential applications of quinoline-based compounds in developing new materials (Kim et al., 1974).

properties

IUPAC Name

7-(4-ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO6/c1-3-32-19-9-7-18(8-10-19)26(29)22-15-28(14-17-5-4-6-20(11-17)31-2)23-13-25-24(33-16-34-25)12-21(23)27(22)30/h4-13,15H,3,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZDGFRWGLPHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one

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